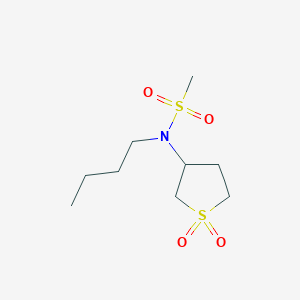

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide

Description

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide: is a chemical compound with a unique structure that includes a thiolane ring and a sulfonamide group

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4S2/c1-3-4-6-10(15(2,11)12)9-5-7-16(13,14)8-9/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFDLSVZMOPWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide typically involves the reaction of N-butylamine with a sulfonyl chloride derivative. The reaction conditions often require a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Reactants: N-butylamine and a sulfonyl chloride derivative.

Conditions: Presence of a base (e.g., triethylamine), solvent (e.g., dichloromethane), and controlled temperature (0-5°C).

Procedure: The sulfonyl chloride is added dropwise to a solution of N-butylamine and the base in the solvent, maintaining the temperature. The reaction mixture is then stirred for several hours, followed by workup and purification steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new sulfonamide derivatives with different substituents.

Scientific Research Applications

Organic Synthesis

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide serves as a reagent in the synthesis of various sulfonamide derivatives. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex organic molecules.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains. Its structural similarity to known antibiotics supports this potential application.

- Enzyme Inhibition : It may act as an inhibitor of sulfonamide-sensitive enzymes, impacting metabolic pathways and offering possibilities for drug development.

Industrial Applications

In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its unique properties are leveraged to create products with specific functionalities.

Antimicrobial Efficacy

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated inhibition zones comparable to standard antibiotics.

Enzyme Inhibition

Studies focusing on enzyme kinetics revealed that this compound effectively inhibits certain enzymes involved in metabolic pathways. The inhibition was characterized by a decrease in enzymatic activity in the presence of the compound.

Cytotoxicity Assays

Cytotoxicity assays conducted on cancer cell lines indicated that this compound possesses potential anticancer properties. The compound showed selective toxicity towards cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The thiolane ring may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

- N-butyl-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

- N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Uniqueness

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide is unique due to its specific combination of a thiolane ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₅H₉N₁O₄S₂

- Molecular Weight : 232.71 g/mol

- IUPAC Name : this compound

This compound contains a thiolane ring, which is significant for its biological activity. The presence of the methanesulfonamide group contributes to its solubility and reactivity.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It has been noted for:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain sulfonamide-sensitive enzymes, affecting metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, possibly due to its structural similarity to known antibiotics.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy :

- Enzyme Inhibition :

- Cytotoxicity Assays :

Data Table: Biological Activities Overview

Q & A

Q. What are the optimal reaction conditions for synthesizing N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)methanesulfonamide to maximize yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, including sulfonation and substitution. Key steps:

- Sulfonation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .

- Substitution : React with N-butylamine in anhydrous dichloromethane at 40–50°C for 6–8 hours .

- Purification : Employ silica gel chromatography or recrystallization (ethanol/water) to isolate the product .

- Optimization : Continuous flow reactors improve scalability and reduce byproducts in industrial settings .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm sulfonamide linkage and thiolane ring geometry. Chemical shifts for sulfur-containing groups (e.g., dioxo-thiolane at δ 3.5–4.2 ppm) are critical .

- High-Performance Liquid Chromatography (HPLC) : Pair with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H] at m/z 410.9) .

Q. How can researchers evaluate the thermal stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for sulfonamides) .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic/endothermic events .

- Stability Testing : Store samples at 4°C in inert atmospheres to prevent oxidation of the thiolane ring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives with dioxo-thiolane moieties?

- Methodological Answer :

- Comparative Structural Analysis : Compare analogs (e.g., nitro vs. methoxy substituents) to isolate functional group contributions .

- Assay Standardization : Use identical cell lines (e.g., HEK-293 for enzyme inhibition) and buffer conditions (pH 7.4, 37°C) .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase IX). Key parameters: grid size = 25 Å, exhaustiveness = 20 .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for nitro groups) with IC data .

Q. What experimental designs are recommended to study its enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants () under pseudo-first-order conditions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for sulfonamide-enzyme interactions .

- Site-Directed Mutagenesis : Modify active-site residues (e.g., His94 in carbonic anhydrase) to validate binding hypotheses .

Q. How do structural modifications (e.g., nitro vs. chloro substituents) impact reactivity and bioactivity?

- Methodological Answer :

- Electrophilicity Tuning : Nitro groups increase electrophilicity at the sulfonamide sulfur, enhancing nucleophilic substitution rates .

- Biological Potency : Chloro substituents improve membrane permeability (logP > 3.0) but may reduce solubility .

- Synthetic Routes : Bromine or iodine substituents require Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization .

Q. What methodologies assess the compound’s potential in material science applications?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure adsorption kinetics on metal surfaces (e.g., gold nanoparticles) .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur oxidation states (e.g., S in dioxo-thiolane) on composite materials .

- Thermal Conductivity Tests : Evaluate polymer composites using laser flash analysis (LFA) for heat dissipation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.